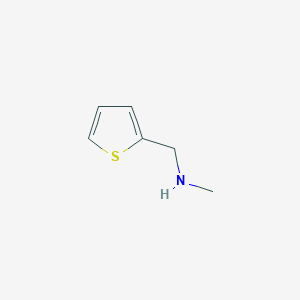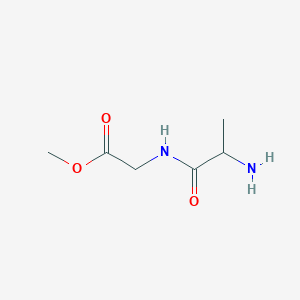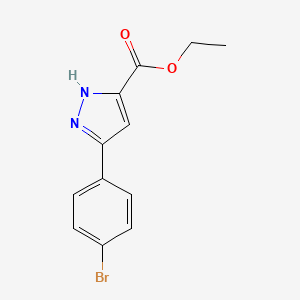
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
説明
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, or EBPPC, is an organic compound with a wide range of applications in scientific research. Its properties have allowed it to be used in a variety of fields, from biochemistry to physiology.
科学的研究の応用
Optical Nonlinearity Studies
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has been investigated for its optical nonlinearity properties. Studies have revealed that similar compounds, like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, exhibit significant nonlinear optical behavior, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Heterocyclic Compounds
This compound is a useful intermediate in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions on azoles to create tri- and tetra-cyclic heterocycles, showcasing its versatility in synthetic organic chemistry (Allin et al., 2005).
Insecticide Intermediate
This compound serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole. It is synthesized through a series of reactions, including esterification and bromination, and has shown promising industrialization prospects due to its simple synthetic process and cost-effectiveness (Lan Zhi-li, 2007).
Precursor in Cross-Coupling Reactions
The title compound and its derivatives, such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, indicating their role in creating complex molecular structures (Arbačiauskienė et al., 2011).
Corrosion Inhibition
Derivatives of this compound, like pyranpyrazole derivatives, have beenexplored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in inhibiting corrosion has been studied using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies have highlighted the potential of these compounds in protecting metals from corrosion, thus extending their utility in industrial applications (Dohare et al., 2017).
Structural and Spectral Analysis
The compound has been a subject of structural and spectral studies, like in the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations encompass techniques such as single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy, contributing to the understanding of the structural characteristics and reactivity of this class of compounds (Viveka et al., 2016).
Synthesis of Antimicrobial Agents
This compound and its derivatives have been utilized in synthesizing antimicrobial agents. For instance, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against various bacteria and fungi, showing promising results in terms of antimicrobial activity and opening avenues for developing new therapeutic agents (Radwan et al., 2014).
Applications in Cancer Research
This compound has been used in the synthesis of novel oxime-containing pyrazole derivatives. These derivatives were evaluated for their ability to inhibit the proliferation of A549 lung cancer cells, indicating their potential in cancer research and therapy (Zheng et al., 2010).
Cytotoxic Activity Against Tumor Cells
This compound derivatives have also been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed significant activity, making them potential candidates for developing new anti-cancer agents (Srour et al., 2018).
作用機序
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system . Inhibition of AChE can affect nerve signal transmission, leading to various physiological effects .
The biochemical pathways affected by pyrazole derivatives can vary widely depending on the specific compound and its targets. For instance, some pyrazole derivatives have been found to induce oxidative stress, leading to increased production of reactive oxygen species (ROS) and other free radicals .
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-48-6 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




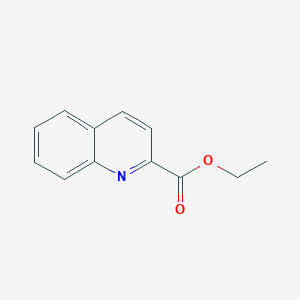
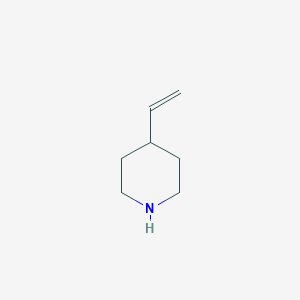

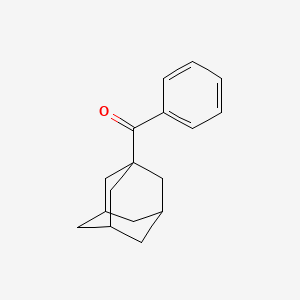
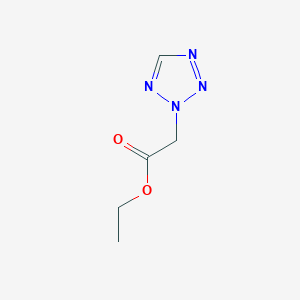

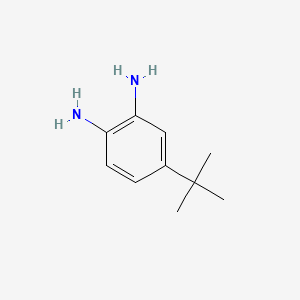
![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
